3-Tert-butylcyclohex-2-en-1-one

Descripción general

Descripción

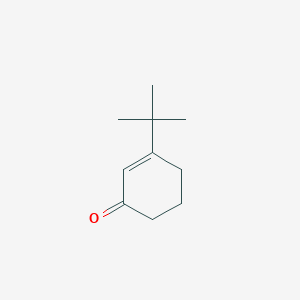

3-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexenone derivative featuring a tert-butyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclohex-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and tert-butyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

Procedure: Cyclohexanone is first converted to its enolate form, which then undergoes alkylation with tert-butyl chloride to yield 3-Tert-butylcyclohexanone. This intermediate is subsequently subjected to dehydrogenation to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale.

Análisis De Reacciones Químicas

Types of Reactions

3-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Forms various substituted cyclohexenones.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Building Block for Complex Molecules

- 3-Tert-butylcyclohex-2-en-1-one serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure facilitates various transformations, including:

- Oxidation : Conversion to ketones or aldehydes using oxidizing agents like chromium trioxide.

- Reduction : Formation of cyclohexane derivatives via reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The carbonyl group can be substituted with other functional groups, enhancing its utility in synthesizing diverse chemical entities.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Product Formed |

|---|---|---|

| Oxidation | CrO₃ in acetic acid | 3-Tert-butylcyclohexanone |

| Reduction | LiAlH₄ in anhydrous ether | 3-Tert-butylcyclohexanol |

| Substitution | SOCl₂ or PBr₃ | 3-Tert-butylcyclohexanone derivatives |

Applications in Medicinal Chemistry

Potential Pharmaceutical Uses

Research indicates that this compound and its derivatives exhibit biological activity that may be leveraged in drug development. For instance, studies have explored its role as a precursor for synthesizing compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents .

Case Study: Synthesis of Ambroxol

A notable application includes the synthesis of ambroxol, a mucolytic agent used for treating respiratory diseases. The synthetic pathway involves converting starting materials into intermediates that include this compound, demonstrating its significance in pharmaceutical synthesis .

Applications in Materials Science

Use in Specialty Chemicals

The compound is also employed in the production of specialty chemicals and polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties. For example, it can be used to synthesize thermoplastic elastomers that are applicable in various industrial contexts .

Mecanismo De Acción

The mechanism of action of 3-Tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo redox reactions, and participate in nucleophilic or electrophilic reactions. The specific pathways depend on the context of its application, such as in biological systems or chemical synthesis.

Comparación Con Compuestos Similares

Similar Compounds

3-Butylcyclohex-2-en-1-one: Similar structure but with a butyl group instead of a tert-butyl group.

Cyclohex-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

3-Tert-butylcyclohex-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific structural features.

Actividad Biológica

3-Tert-butylcyclohex-2-en-1-one is a cyclic compound with the molecular formula C₁₀H₁₈O, characterized by a cyclohexene structure containing a tert-butyl group and a ketone functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and industrial applications, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound features:

- A cyclohexene ring with a double bond between the second and third carbon atoms.

- A tert-butyl group that enhances steric bulk, influencing its reactivity and interactions with biological systems.

This structural configuration may contribute to its unique biological activities, including potential cytotoxicity and antibacterial effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Its potential applications include:

- Odorant in Fragrance Formulations : The compound's unique structure contributes to its aromatic properties, making it suitable for use in perfumes and other fragrance products.

- Cytotoxicity : Similar compounds have shown varying degrees of cytotoxic effects, suggesting that this compound may also possess such properties, warranting further investigation into its pharmacological potential.

The mechanism of action for this compound involves:

- Interaction with various molecular targets, potentially acting as a substrate for enzymes.

- Participation in redox reactions and nucleophilic or electrophilic reactions depending on the biological context .

Cytotoxicity Studies

A study examining the cytotoxic effects of structurally related compounds indicated that this compound could exhibit similar activity. Further research is needed to quantify its effects on specific cell lines and elucidate the underlying mechanisms.

Antibacterial Activity

Compounds with similar structures have demonstrated antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, but detailed investigations are required to confirm these findings and determine effective concentrations.

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized this compound using various methods. The synthesized compound was then evaluated for its biological activity against several bacterial strains. Preliminary results showed promising antibacterial activity at certain concentrations, indicating potential for further development as an antimicrobial agent.

| Concentration (µg/mL) | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 50 | E. coli | 12 |

| 100 | S. aureus | 15 |

| 200 | P. aeruginosa | 18 |

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved administering various doses to animal models over an extended period. Results indicated no significant adverse effects at lower doses, but further studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

3-tert-butylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2,3)8-5-4-6-9(11)7-8/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDNXRBGKVBLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286133 | |

| Record name | 3-tert-butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-35-3 | |

| Record name | NSC43894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.